7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine hydrochloride
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Overview
Description
7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine hydrochloride is a heterocyclic organic compound with significant applications in medicinal chemistry. This compound is known for its role as a kinase inhibitor, making it a valuable molecule in cancer research and treatment. Its structure consists of a pyrrolo[2,3-d]pyrimidine core with diamine and hydrochloride groups, contributing to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine hydrochloride typically involves multi-step organic reactions. One common method starts with the preparation of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol, which is then chlorinated using phosphorus oxychloride at elevated temperatures. The resulting intermediate undergoes further reactions with amines to introduce the diamine functionality .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The final product is usually purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus oxychloride for chlorination, amines for introducing diamine groups, and various oxidizing or reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological activities and properties .
Scientific Research Applications
7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine hydrochloride involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it inhibits their activity, leading to the disruption of signaling pathways involved in cell growth and proliferation. This inhibition can induce apoptosis and reduce tumor growth in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Known for its use as a pharmaceutical intermediate.
Halogenated Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds have been synthesized for their potential as multi-targeted kinase inhibitors.
Uniqueness
7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine hydrochloride stands out due to its specific substitution pattern and the presence of diamine and hydrochloride groups, which enhance its binding affinity and selectivity for certain kinases. This makes it a more effective inhibitor compared to other similar compounds .
Properties
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5.ClH/c7-4-3-1-2-9-5(3)11-6(8)10-4;/h1-2H,(H5,7,8,9,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZUNPBTVMTZCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=NC(=C21)N)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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